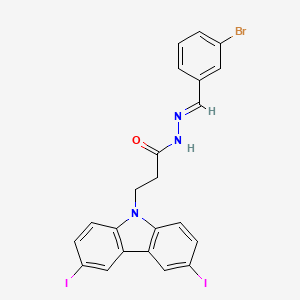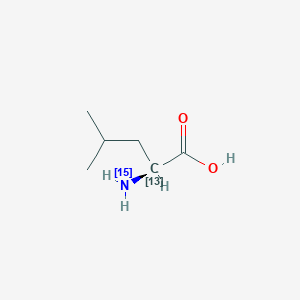
L-Leucine-2-13C,15N
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Leucine-2-13C,15N is a stable isotope-labeled compound of L-Leucine, an essential branched-chain amino acid (BCAA). This compound is specifically labeled with carbon-13 (13C) and nitrogen-15 (15N) at the second carbon and nitrogen positions, respectively. The molecular formula of this compound is (CH3)2CHCH213CH(15NH2)CO2H, and it has a molecular weight of 133.16 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucine-2-13C,15N involves the incorporation of stable isotopes into the L-Leucine molecule. This can be achieved through various synthetic routes, including:
Chemical Synthesis: This method involves the use of labeled precursors such as 13C-labeled acetic acid and 15N-labeled ammonia in a series of chemical reactions to form this compound.
Biosynthesis: Utilizing microorganisms that can incorporate 13C and 15N isotopes from labeled substrates during their metabolic processes to produce this compound
Industrial Production Methods
Industrial production of this compound typically involves large-scale fermentation processes using genetically modified microorganisms. These microorganisms are cultured in media containing 13C and 15N-labeled substrates, allowing for the efficient incorporation of these isotopes into the L-Leucine molecule .
化学反应分析
Types of Reactions
L-Leucine-2-13C,15N undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form derivatives such as amides and esters
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like acyl chlorides and alcohols are used under acidic or basic conditions to form amides and esters
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of amides and esters
科学研究应用
L-Leucine-2-13C,15N has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of leucine in various biochemical pathways.
Biology: Employed in studies of protein synthesis and degradation, as well as in the investigation of metabolic fluxes.
Medicine: Utilized in clinical research to study amino acid metabolism in health and disease, including conditions such as cancer and metabolic disorders.
Industry: Applied in the production of labeled peptides and proteins for use in drug development and diagnostic assays
作用机制
L-Leucine-2-13C,15N exerts its effects by activating the mammalian target of rapamycin (mTOR) signaling pathway. This pathway is crucial for regulating cell growth, protein synthesis, and autophagy. The labeled isotopes allow for precise tracking and quantification of leucine’s role in these processes, providing valuable insights into its molecular targets and pathways .
相似化合物的比较
L-Leucine-2-13C,15N is unique due to its specific labeling with 13C and 15N isotopes. Similar compounds include:
L-Leucine-13C6,15N: Labeled with 13C at all six carbon positions and 15N at the nitrogen position.
L-Isoleucine-13C6,15N: Labeled with 13C at all six carbon positions and 15N at the nitrogen position.
L-Leucine-13C6: Labeled with 13C at all six carbon positions
These compounds are used in similar applications but differ in their labeling patterns, which can influence their specific uses and the information they provide in research studies.
属性
分子式 |
C6H13NO2 |
|---|---|
分子量 |
133.16 g/mol |
IUPAC 名称 |
(2S)-2-(15N)azanyl-4-methyl(213C)pentanoic acid |
InChI |
InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i5+1,7+1 |
InChI 键 |
ROHFNLRQFUQHCH-VZRCWKLKSA-N |
手性 SMILES |
CC(C)C[13C@@H](C(=O)O)[15NH2] |
规范 SMILES |
CC(C)CC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


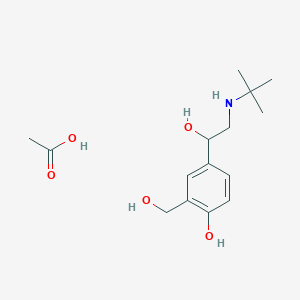
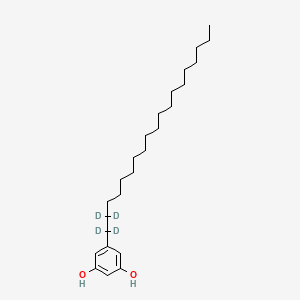

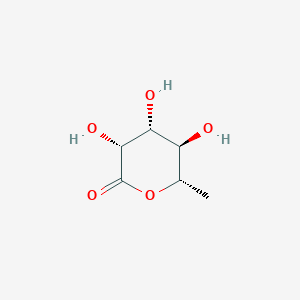
![N'-[(E)-(3-chlorophenyl)methylidene]-2-(2,5-dimethylphenoxy)acetohydrazide](/img/structure/B12056679.png)
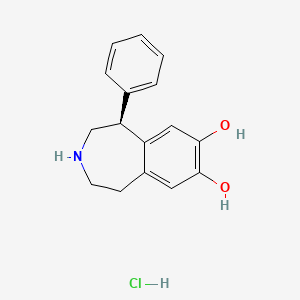

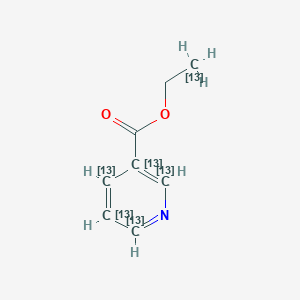
![Vitamin K1-[2H7] (Phytonadione)](/img/structure/B12056718.png)
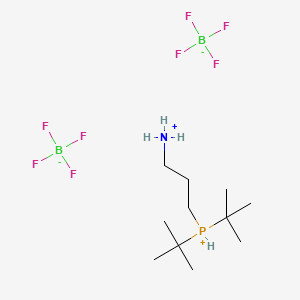
![{[(2,5,6-Trimethyl-1,7-dioxo-1H,7H-pyrazolo[1,2-a]pyrazol-3-yl)methyl]sulfanyl}acetic acid](/img/structure/B12056730.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B12056738.png)
![[3-[3-[2,2-bis[[3-[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxy-2-[[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]butoxy]-2-[[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]-2-methyl-3-oxopropoxy]-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methyl-3-oxopropyl] 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate](/img/structure/B12056747.png)
